molecular formula C11H18N4O B1476339 (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1695121-48-2

(4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B1476339
CAS No.: 1695121-48-2
M. Wt: 222.29 g/mol
InChI Key: PTEGVDMLHOVOSZ-UHFFFAOYSA-N
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Description

(4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound (4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone belongs to the class of pyrazole derivatives, which are known for their versatile biological activities and applications in chemical synthesis. Pyrazoles are an important class of heterocyclic compounds widely found as the core structure in a variety of compounds that exhibit significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives have been synthesized under various conditions, showing potential physical and chemical properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal, Suprita, Suman, S. Gulati, & Rajvir Singh, 2018).

Antifungal Applications

One specific application of synthetic compounds including pyrazole derivatives is in combating fungal diseases in agriculture. For example, compounds with pyrazole structures have been tested for their efficacy against Fusarium oxysporum, a pathogen responsible for Bayoud disease affecting date palms in North Africa and the Middle East. The structure–activity relationship (SAR) interpretations for these compounds provide insights into their antifungal pharmacophore sites, which are critical for designing targeted molecules with enhanced biological activity against specific fungal pathogens (Y. Kaddouri, R. Benabbes, Sabir Ouahhoud, M. Abdellattif, B. Hammouti, & R. Touzani, 2022).

Role in Heterocyclic Chemistry

The pyrazole moiety serves as a significant pharmacophore and synthone in medicinal and organic chemistry, contributing to the synthesis of a wide array of biologically active compounds. Pyrazole derivatives are incorporated into heterocyclic compounds that exhibit a spectrum of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, anticancer, and anti-HIV activities. This versatility underscores the importance of pyrazole-based compounds in drug discovery and development (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-7-10(13-14(8)2)11(16)15-5-3-9(12)4-6-15/h7,9H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEGVDMLHOVOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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